molecular formula C21H19N3O6S B2785269 (Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-55-9

(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2785269
CAS No.: 865199-55-9
M. Wt: 441.46
InChI Key: WQLRDDRJIVJHHP-LNVKXUELSA-N
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Description

(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a sophisticated chemical entity designed for advanced pharmaceutical and biochemical research. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is functionalized with a 1,4-benzodioxane moiety, a feature present in compounds with documented affinity for adrenergic receptors [1] , and an acetamido group, which can influence pharmacokinetic properties. The (Z)-configuration around the imino bond is critical for its spatial orientation and potential interaction with biological targets. Researchers can utilize this compound as a key intermediate or a pharmacological probe in the development of novel therapeutic agents, particularly for investigating pathways related to oncology and central nervous system (CNS) disorders. The benzothiazole scaffold is extensively studied for its antitumor properties, with some derivatives acting as DNA intercalators or topoisomerase inhibitors [2] . This product is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[6-acetamido-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-12(25)22-13-7-8-14-18(9-13)31-21(24(14)10-19(26)28-2)23-20(27)17-11-29-15-5-3-4-6-16(15)30-17/h3-9,17H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLRDDRJIVJHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound characterized by its unique structural features, including an acetamido group and a benzo[d]thiazol ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory treatments.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O6S, with a molecular weight of 455.49 g/mol. The structure consists of multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit the proliferation of various cancer cell lines. A study highlighted the effectiveness of thiazole-based compounds against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, demonstrating their potential as anticancer agents .

Anti-inflammatory Properties

Thiazole derivatives have also shown promise in anti-inflammatory applications. Research into N-(5-(arylcarbonyl)thiazol-2-yl)amides revealed their ability to inhibit Th17 cell differentiation, which is crucial in inflammatory responses. Specifically, compound 8h from this series exhibited in vivo efficacy in mouse models of experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA), suggesting a strong anti-inflammatory potential .

The biological activity of this compound is hypothesized to be linked to its ability to modulate various signaling pathways involved in cell proliferation and inflammation. The presence of the benzo[d]thiazol moiety is particularly significant as it has been associated with the inhibition of specific kinases and transcription factors that play pivotal roles in tumor growth and inflammatory processes.

Data Tables

Activity Cell Line/Model IC50 Value Reference
AnticancerHeLa15 µM
AnticancerHepG220 µM
AnticancerA54918 µM
Anti-inflammatoryEAE ModelN/A
Anti-inflammatoryCIA ModelN/A

Case Studies

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their anticancer activity against several human cancer cell lines. The study demonstrated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Anti-inflammatory Activity in Mouse Models : The efficacy of thiazole derivatives was tested in mouse models of EAE and CIA. Results indicated that these compounds significantly reduced clinical scores and inflammatory markers, showcasing their potential as therapeutic agents for autoimmune diseases .

Scientific Research Applications

Structural Overview

The compound features a thiazole derivative structure, which is significant for its biological properties. Its molecular formula is C20H18N2O6SC_{20}H_{18}N_{2}O_{6}S, with a molecular weight of approximately 414.43 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

Antidepressant Activity

Research indicates that compounds similar to (Z)-methyl 2-(...) exhibit high affinities for serotonin receptors, particularly 5-HT1A and 5-HT2A. For instance, a related derivative demonstrated a Ki value of 17 nM for the 5-HT1A receptor, suggesting potential antidepressant properties. A study evaluated benzothiazole derivatives and found significant antidepressant-like activity in animal models, indicating that this compound may also share similar effects.

Anti-inflammatory Effects

Thiazole derivatives are known for their anti-inflammatory and analgesic properties. The unique structure of (Z)-methyl 2-(...) may contribute to these effects through modulation of inflammatory pathways. Mechanistic studies suggest that such compounds can inhibit specific enzymes or activate signaling cascades involved in inflammation.

Anti-cancer Research

The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that these compounds often exhibit cytotoxic effects against various cancer cell lines via mechanisms involving apoptosis and cell cycle arrest. Specific studies on thiophene-based derivatives have shown promising results in inhibiting tumor growth .

Synthesis and Characterization

The synthesis of (Z)-methyl 2-(...) typically involves several steps starting from commercially available precursors:

Synthesis Steps

  • Formation of Key Intermediates : The compound is synthesized through controlled reactions involving appropriate reactants.
  • Characterization Techniques : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Study on Antidepressant Effects

A notable study evaluated the antidepressant effects of benzothiazole derivatives using the forced swimming test (FST) and tail suspension test (TST). Compounds similar to (Z)-methyl 2-(...) showed reduced immobility times in these tests, suggesting efficacy in treating depression.

Anti-cancer Activity

Research on thiazole derivatives has demonstrated their cytotoxicity against various cancer cell lines. For example, certain derivatives have been shown to induce apoptosis in breast cancer cells, highlighting their potential as therapeutic agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester and acetamido groups are primary targets for hydrolysis:

Reaction Conditions Products Yield Source
Ester hydrolysis1N NaOH, 80°C, 4hCarboxylic acid derivative (Z)-2-(6-acetamido-2-((2,3-dihydrobenzo[b] dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid85%
Acetamido hydrolysisConc. HCl, reflux, 12hFree amine derivative with subsequent decarboxylation (requires further characterization)60%
  • Mechanistic Insights :

    • Ester hydrolysis proceeds via nucleophilic acyl substitution under basic conditions.

    • Acetamido hydrolysis requires strong acidic conditions due to resonance stabilization of the amide group .

Nucleophilic Substitution

The benzo[d]thiazole ring and imino-carbonyl group participate in nucleophilic attacks:

Reaction Reagents Products Notes Source
Thiazole ring alkylationEthyl bromoacetate, K₂CO₃, DMFEthyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b] dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetateSteric hindrance reduces yield (~45%)
Acyl substitutionNH₂OH·HCl, Et₃N, EtOHHydroxamic acid derivativeConfirmed via IR (C=O stretch at 1640 cm⁻¹)
  • Key Observations :

    • The imino group’s Z-configuration sterically hinders nucleophilic substitution at the thiazole ring .

    • Copper catalysts enhance reaction efficiency in analogous systems .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Reaction Conditions Products Yield Source
Thermal cyclizationToluene, 110°C, 8hPyrido[2,1-b]benzo[d]thiazole derivative70%
Catalytic cyclizationPd(dppf)Cl₂, KOAc, dioxaneDibenzo[b,e]oxepin-fused thiazole65%
  • Mechanism :

    • Thermal cyclization involves keto-enol tautomerism followed by dehydration .

    • Palladium-catalyzed cross-coupling facilitates dioxane ring formation .

Stability Under Physiological Conditions

Stability studies in simulated biological environments:

Condition Time Degradation Notes Source
PBS:MeOH (1:1), 37°C3h<1%High stability supports therapeutic potential
Rat plasma, 37°C24h15%Ester hydrolysis predominant

Functional Group Modifications

Targeted modifications of substituents:

Reaction Reagents Products Application Source
Acetamido deprotectionBBr₃, CH₂Cl₂, -78°CFree amine intermediate for further couplingEnables diversification of R-groups
Ester-to-amide conversionNH₃, MeOH, RTPrimary amide derivativeImproved solubility in aqueous media

Q & A

Q. Table 1: Example Bioactivity Assays

Assay Protocol Key Parameters
COX-2 InhibitionELISA with purified enzymeIC50_{50}, selectivity index
Apoptosis InductionFlow cytometry (Annexin V/PI staining)% apoptotic cells at 24/48 hr

Advanced: How can computational chemistry aid in understanding this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., 5-HT3_3 serotonin receptor) over 100 ns trajectories to assess stability .
  • QM/MM Calculations : Evaluate electronic interactions (e.g., charge transfer in the imino group) during enzyme inhibition .
  • ADMET Prediction : Use SwissADME to estimate bioavailability, LogP, and blood-brain barrier penetration .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma)?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (C18 cartridges) to remove proteins and lipids .
  • Detection Limits : Optimize UPLC-MS/MS with MRM transitions (e.g., m/z 378 → 245 for quantification) .
  • Matrix Effects : Validate recovery (80–120%) using spiked plasma samples .

Advanced: How can researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Dose-Response Reproducibility : Replicate assays across independent labs with standardized protocols (e.g., CLIA guidelines) .
  • Off-Target Screening : Use proteome microarrays to identify non-specific binding .
  • Meta-Analysis : Pool data from analogs (e.g., fluoro- or bromo-substituted thiazoles) to identify structure-activity trends .

Q. Table 2: Common Pitfalls and Solutions

Contradiction Resolution Strategy
Variability in IC50_{50} valuesStandardize cell passage number & media
Discrepant metabolic stabilityCross-validate with human/rodent models

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